molecular formula C13H16O5 B1165978 linoleic acid, propoxylated, phosphated CAS No. 104666-17-3

linoleic acid, propoxylated, phosphated

Cat. No.: B1165978
CAS No.: 104666-17-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linoleic acid (LA), a polyunsaturated fatty acid (PUFA) with two double bonds (C18:2 ω-6), is an essential dietary component found abundantly in plant oils such as safflower, maize, and sunflower oils . Its propoxylated, phosphated derivative is a synthetic modification where propylene oxide chains (propoxylation) and phosphate groups (phosphation) are introduced to enhance functional properties. Propoxylation increases hydrophilicity and molecular weight, improving surfactant capabilities, while phosphorylation introduces a charged moiety, enhancing emulsification and stability in industrial applications .

This compound is hypothesized to exhibit amphiphilic behavior, making it suitable for use in detergents, lubricants, and lipid nanocarriers.

Properties

CAS No.

104666-17-3

Molecular Formula

C13H16O5

Synonyms

linoleic acid, propoxylated, phosphated

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Linoleic Acid and Modified Derivatives

Compound Modification Functional Groups Solubility Applications References
Linoleic Acid None Carboxylic acid, diene Oily, hydrophobic Food, cosmetics
Propoxylated Linoleic Acid Propylene oxide Ether linkages Water-dispersible Surfactants, lubricants (inferred)
Phosphated Linoleic Acid Phosphate group Phosphate ester Amphiphilic Emulsifiers, detergents
Conjugated Linoleic Acid Conjugated dienes Trans double bonds Oily Dietary supplements
Key Observations:
  • Propoxylation : Introduces ether linkages, enhancing water solubility and surfactant properties. Comparable to ethoxylated surfactants but with propylene oxide’s lower toxicity .
  • Phosphation : Adds a negatively charged phosphate group, improving emulsification efficiency. Similar to phospholipids (e.g., phosphatidylcholine) but with a simpler structure .
  • Conjugation : Alters double bond geometry (e.g., cis/trans isomers), impacting metabolic pathways and biological activity (e.g., CLA’s anti-inflammatory effects) .

Preparation Methods

Solvent-Based Extraction from Corn Bran

The patented method in CN107586253B outlines a high-yield extraction process:

  • Raw Material Pretreatment : Dried corn bran (≤8% moisture) is sieved to remove impurities.

  • Alkaline Hydrolysis : A mixture of water, ethanol, and sodium hydroxide (1:7.5:2 w/w/w) reacts with corn bran at 95°C for 24 hours, solubilizing esterified linoleic acid.

  • Acidification and Solvent Extraction : The alkaline extract is acidified to pH 4.5 with HCl, and linoleic acid is extracted using dichloromethane (2.2× volume).

  • Distillation : Crude linoleic acid is distilled under reduced pressure (30–280 Pa), collecting fractions at 100–255°C to achieve >92% purity.

Table 1: Key Parameters for Linoleic Acid Extraction

ParameterOptimal Range
Solid-to-liquid ratio1:24 (w/w)
Reaction temperature95°C
Solvent ratio (DCM)2.2× extract volume
Distillation pressure30–280 Pa

Propoxylation of Linoleic Acid

Propoxylation introduces polypropylene oxide (PPO) chains to enhance hydrophilicity and surfactant properties. This step typically employs base-catalyzed ring-opening polymerization of propylene oxide.

Catalytic Reaction Mechanism

  • Catalyst Selection : Potassium hydroxide (0.1–1.0 wt%) or sodium methoxide facilitates alkoxylation at 120–150°C under inert atmosphere.

  • Kinetics and Stoichiometry : A molar ratio of 1:5–10 (linoleic acid:propylene oxide) ensures 3–10 PPO units per molecule. Excess oxide drives the reaction to >90% conversion.

  • Side Reactions : Isomerization of double bonds may occur above 140°C, necessitating temperature control.

Table 2: Propoxylation Reaction Conditions

ParameterRange
Temperature120–150°C
Pressure0.1–0.5 MPa
Catalyst concentration0.1–1.0 wt% KOH
Reaction time4–8 hours

Phosphorylation of Propoxylated Linoleic Acid

Phosphorylation introduces phosphate groups, enhancing water solubility and ionic character. Two primary methods are employed:

Reaction with Phosphorus Oxychloride (POCl3)

  • Procedure : Propoxylated linoleic acid reacts with POCl3 (1:1.2 molar ratio) at 60–80°C for 2–4 hours. Pyridine neutralizes HCl byproduct.

  • Quenching : The product is hydrolyzed with ice water to yield mono- or diesters.

  • Yield : 70–85% after purification via vacuum distillation.

Phosphoric Acid Esterification

  • Conditions : Phosphoric acid (85%) reacts with the propoxylated derivative at 100–120°C for 6–12 hours.

  • Limitations : Lower yields (50–65%) due to competing dehydration reactions.

Table 3: Phosphorylation Methods Comparison

MethodAdvantagesDisadvantages
POCl3High yield, selectivityCorrosive reagents
H3PO4Mild conditionsLower yield

Purification and Quality Control

Solvent Washing and Distillation

  • Residual catalysts (e.g., KOH) are removed via aqueous washes (pH 7–11).

  • Short-path distillation at 180–220°C (10–50 Pa) isolates phosphated product from oligomers.

Analytical Validation

  • FT-IR : Peaks at 1240 cm⁻¹ (P=O) and 1050 cm⁻¹ (P-O-C) confirm phosphorylation.

  • NMR : δ 4.1–4.3 ppm (m, -CH2OPO3) and δ 1.2–1.4 ppm (m, PPO methyl groups).

Challenges and Industrial Considerations

  • Double Bond Reactivity : Linoleic acid’s conjugated dienes may undergo oxidation during propoxylation, necessitating antioxidant additives (e.g., BHT).

  • Byproduct Management : Polyphosphates and unreacted POCl3 require neutralization with NaHCO3 before disposal.

  • Scalability : Continuous reactors with inline pH monitoring improve batch consistency in large-scale production .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing propoxylated and phosphated derivatives of linoleic acid?

  • Answer : Synthesis typically involves sequential propoxylation (addition of propylene oxide to linoleic acid) followed by phosphorylation. Catalysts like potassium hydroxide are often used for propoxylation, with reaction temperatures controlled between 60–100°C to avoid side reactions. Phosphorylation may employ phosphorus oxychloride or polyphosphoric acid under anhydrous conditions. Reaction progress should be monitored via hydroxyl value titration or FT-IR spectroscopy to confirm esterification .

Q. What analytical techniques are most reliable for characterizing the structural integrity of linoleic acid, propoxylated, phosphated?

  • Answer :

  • FT-IR Spectroscopy : Identifies esterification (peaks at 1720 cm⁻¹ for ester groups) and phosphate incorporation (P=O stretch at 1250–1200 cm⁻¹) .
  • HPLC with Evaporative Light Scattering Detection (ELSD) : Quantifies unreacted starting materials and degree of substitution .
  • NMR (¹H and ³¹P) : Resolves propoxylation chain length and phosphorylation sites .

Q. What safety protocols are critical when handling phosphated derivatives during laboratory synthesis?

  • Answer : Use corrosion-resistant equipment (glass-lined reactors), personal protective equipment (gloves, goggles), and fume hoods to mitigate exposure to phosphoric acid or phosphorylating agents. Neutralize waste with sodium bicarbonate before disposal. Emergency protocols should include eyewash stations and calcium gluconate gel for skin contact with phosphorus compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data regarding the biological effects of linoleic acid derivatives in cell-based assays?

  • Answer : Contradictions often arise from isomer-specific activity (e.g., conjugated vs. non-conjugated linoleic acid), concentration thresholds, or cell line variability. Solutions include:

  • Standardized isomer purification (e.g., preparative chromatography).
  • Dose-response matrix designs to identify non-linear effects.
  • Meta-analysis of raw data across studies to account for experimental variability .

Q. What experimental strategies optimize the stability of this compound in aqueous formulations under varying pH conditions?

  • Answer :

  • pH Buffering : Maintain formulations between pH 6–8 to minimize ester hydrolysis.
  • Accelerated Stability Testing : Use Arrhenius modeling (40°C/75% RH for 3–6 months) to predict degradation kinetics.
  • Degradation Product Analysis : LC-MS to identify hydroperoxides (e.g., 13-HpODE) formed via autoxidation .

Q. How do the propoxylation and phosphorylation degrees influence the surfactant properties of linoleic acid derivatives in agrochemical emulsions?

  • Answer :

  • Propoxylation Degree : Higher propylene oxide units increase hydrophobicity, lowering the hydrophilic-lipophilic balance (HLB) for oil-in-water emulsions.
  • Phosphorylation : Enhances aqueous solubility and ionic interactions with active ingredients. Optimal HLB (8–12) is achieved at 5–10 propoxylation units and 1–2 phosphate groups per molecule, as validated by emulsion droplet size analysis .

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies evaluating the cytotoxicity of phosphated linoleic acid derivatives?

  • Answer :

  • Non-linear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
  • Multivariate Analysis : Address confounding variables (e.g., cell passage number, serum batch effects).
  • Epidemiological vs. Mechanistic Data Integration : Combine population-level meta-analyses with mechanistic in vitro assays to validate causality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.